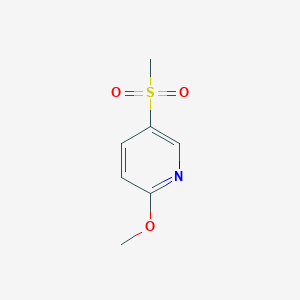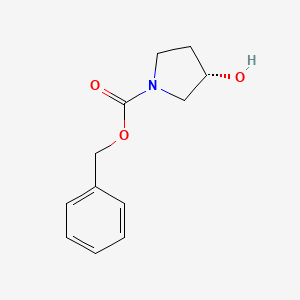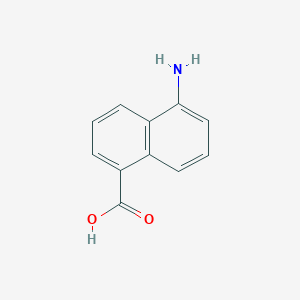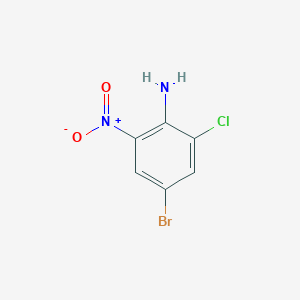
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid
Übersicht
Beschreibung
5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO3 and its molecular weight is 155.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformation
- The synthesis and transformation of derivatives related to 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid have been explored. For example, Prokopenko et al. (2010) described the synthesis of methyl esters of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids and their functional derivatives, which were then used for further transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).
Catalyzed Synthesis for Triazole-based Scaffolds
- The compound has potential in the synthesis of triazole-based scaffolds, as noted by Ferrini et al. (2015). They developed a ruthenium-catalyzed cycloaddition protocol for preparing protected versions of triazole amino acids, useful in the preparation of peptidomimetics or biologically active compounds (Ferrini et al., 2015).
Development of Biologically Active Compounds
- A study by Pil'o et al. (2010) focused on developing 2-aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic acids and their derivatives. These compounds showed potential for various subsequent transformations, which could be relevant in creating new biologically active molecules (Pil'o, Prokopenko, Brovarets, & Drach, 2010).
Antimicrobial and Anticancer Applications
- Research has also extended to the synthesis of 1,3-oxazole clubbed pyridyl-pyrazolines, which have shown promise as anticancer and antimicrobial agents. Katariya, Vennapu, and Shah (2021) investigated the structure and efficacy of these compounds, demonstrating their potential in medical applications (Katariya, Vennapu, & Shah, 2021).
Photooxygenation and Macrolide Synthesis
- Oxazoles, including derivatives of this compound, have been used in photooxygenation processes. Wasserman, Gambale, and Pulwer (1981) described their application in the synthesis of macrolides, highlighting the compound's versatility in organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Synthesis of Heterocyclic Compounds
- The synthesis of heterocyclic derivatives, such as oxazolines and dihydropyridinones, has also been achieved using this compound. Bacchi et al. (2005) conducted oxidative carbonylation reactions to produce these compounds, demonstrating the chemical's utility in creating diverse heterocyclic structures (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Eigenschaften
IUPAC Name |
5-propan-2-yl-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-4(2)6-5(7(9)10)8-3-11-6/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOZWIXEPNCJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=CO1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80542034 | |
| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89006-96-2 | |
| Record name | 5-(Propan-2-yl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80542034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)





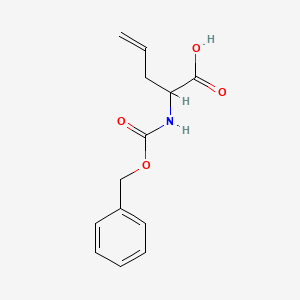
![8-(Benzyloxy)imidazo[1,2-a]pyridine](/img/structure/B1282718.png)
